molecular formula C8H6ClNO B062793 6-Chloro-1H-indol-5-OL CAS No. 172078-40-9

6-Chloro-1H-indol-5-OL

Cat. No. B062793
CAS RN: 172078-40-9
M. Wt: 167.59 g/mol
InChI Key: ZSLWUFKUPMDLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-indol-5-OL is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity .


Synthesis Analysis

Indole derivatives can be synthesized using various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . The Fischer indole synthesis is one such method, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid .


Molecular Structure Analysis

The molecular formula of 6-Chloro-1H-indol-5-OL is C8H6ClNO . The structure is aromatic in nature, with the indole nucleus containing 10 π-electrons .


Chemical Reactions Analysis

Indole derivatives, including 6-Chloro-1H-indol-5-OL, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-1H-indol-5-OL include a molecular weight of 167.59 . The compound has specific UV absorption maxima at 225 and 274 nm .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include “6-Chloro-1H-indol-5-OL”, have been reported to possess antiviral activity . They’re being studied for their potential to inhibit the replication of various viruses.

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties . They can potentially reduce inflammation in the body, which is beneficial in the treatment of diseases characterized by inflammation.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . They can potentially neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . They’re being studied for their potential to inhibit the growth of various bacteria, fungi, and other microbes.

Mechanism of Action

Indole derivatives have diverse biological activities and have been used for the treatment of various disorders in the human body . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .

Safety and Hazards

The safety information for 6-Chloro-1H-indol-5-OL indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for the study of 6-Chloro-1H-indol-5-OL and other indole derivatives involve the exploration of their diverse biological activities and the development of novel methods of synthesis . This could lead to the discovery of new therapeutic possibilities .

properties

IUPAC Name

6-chloro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLWUFKUPMDLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314156
Record name 6-Chloro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indol-5-OL

CAS RN

172078-40-9
Record name 6-Chloro-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172078-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.